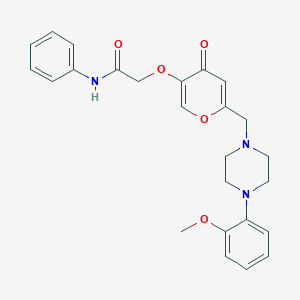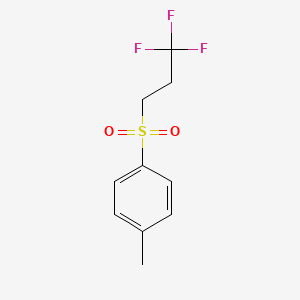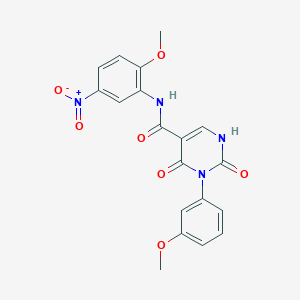
N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multi-step reactions, such as the Biginelli condensation method, which is a one-pot synthesis approach combining aldehydes, β-keto esters, and urea or thiourea. This method is highly regarded for its efficiency in generating complex pyrimidine derivatives which are closely related to the compound (Gülten, Gezer, & Aksanlı Gündoğan, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using advanced spectroscopic techniques like NMR and X-ray crystallography. These techniques reveal the spatial arrangement of atoms within the molecule and the electronic distribution, essential for understanding the molecule's reactivity and interactions with biological targets (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include electrophilic substitution, nucleophilic addition, and cyclization, offering pathways to modify the molecule for specific functions or activities. The presence of functional groups such as nitro, methoxy, and carboxamide plays a significant role in these reactions, influencing the molecule's chemical behavior and reactivity (Namazi, Mirzaei, & Azamat, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and delivery. These properties are determined through systematic physical characterization, which aids in understanding the compound's behavior under different conditions and in various solvents (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).
Chemical Properties Analysis
The chemical properties of "N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" are influenced by its functional groups, which dictate its reactivity, stability, and interactions with biological systems. Studies on similar compounds reveal insights into their potential biological activities and mechanisms of action, underpinning their application in therapeutic and pharmacological contexts (Chikhale, Bhole, Khedekar, & Bhusari, 2009).
科学的研究の応用
Antidiabetic Screening
A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, including compounds structurally similar to N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of dihydropyrimidine derivatives in the development of antidiabetic drugs (Lalpara et al., 2021).
Anticancer Activity
In the study of novel pyrazole derivatives by Hassan et al. (2014), the structural analogs of N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential role of such compounds in developing new anticancer agents (Hassan et al., 2014).
Antimicrobial Properties
A study by Verma and Verma (2022) on novel pyrimidine derivatives clubbed with thiazolidinone, structurally related to N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited significant antimicrobial properties. This research suggests the application of these compounds in developing new antimicrobial drugs (Verma & Verma, 2022).
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7/c1-29-13-5-3-4-11(8-13)22-18(25)14(10-20-19(22)26)17(24)21-15-9-12(23(27)28)6-7-16(15)30-2/h3-10H,1-2H3,(H,20,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOWEFFXJYNOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812365 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)
![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
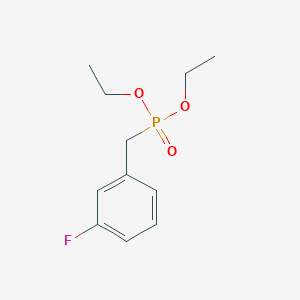


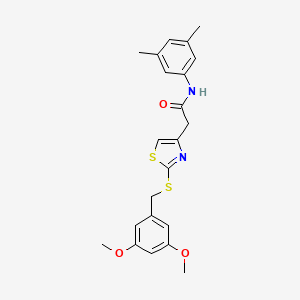
![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)
